Cas no 32137-76-1 (Ethyl 1,3-benzothiazole-2-carboxylate)
Ethyl 1,3-benzothiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1,3-benzothiazole-2-carboxylate
- Ethyl benzothiazole-2-carboxylate
- 2-Benzothiazolecarboxylic acid, ethyl ester
- 2-ethoxycarbonylbenzothiazole
- Benzothiazole-2-carboxylic acid ethyl ester
- benzothiazole-2-ethyl carboxylate
- ethyl 2-benzothiazolecarboxylate
- Ethyl benzo[d]thiazole-2-carboxylate
- EN300-25508
- 32137-76-1
- DTXSID00348792
- MFCD00848360
- InChI=1/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H
- SCHEMBL211598
- AM20061112
- HMS2185O09
- SR-01000452364-1
- ChemDiv3_001827
- HMS1478D01
- VLQLCEXNNGQELL-UHFFFAOYSA-N
- AKOS001258147
- MLS000113101
- A5786
- 11X-0926
- AK-249/36420010
- J-521244
- benzothiazolecarboxylic acid ethyl ester
- J-018650
- E1089
- CS-W015265
- FT-0652971
- CHEMBL1558989
- SMR000109008
- SR-01000452364
- 2-Benzothiazolecarboxylic acid ethyl ester
- SY027943
- BRD-K89065022-001-01-4
- Ethyl benzothiazole-2-carboxylate, 97%
- Z57474002
- IDI1_020793
- ALBB-024024
- STK149500
-
- MDL: MFCD00848360
- Inchi: 1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3
- InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 207.03500
- Monoisotopic Mass: 207.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 312.8°C at 760 mmHg
- PSA: 67.43000
- LogP: 2.47300
- λmax: 287(CHCl3)(lit.)
Ethyl 1,3-benzothiazole-2-carboxylate Security Information
- Hazard Statement: H315-H319-H335
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 1,3-benzothiazole-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1,3-benzothiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM110919-100g |
ethyl benzo[d]thiazole-2-carboxylate |
32137-76-1 | 98% | 100g |
$153 | 2021-08-06 | |
| Fluorochem | 033759-5g |
Ethyl 1,3-Benzothiazole-2-carboxylate |
32137-76-1 | 98% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 033759-10g |
Ethyl 1,3-Benzothiazole-2-carboxylate |
32137-76-1 | 98% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 033759-25g |
Ethyl 1,3-Benzothiazole-2-carboxylate |
32137-76-1 | 98% | 25g |
£44.00 | 2022-03-01 | |
| Fluorochem | 033759-100g |
Ethyl 1,3-Benzothiazole-2-carboxylate |
32137-76-1 | 98% | 100g |
£115.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1089-25G |
Ethyl Benzothiazole-2-carboxylate |
32137-76-1 | >98.0%(GC) | 25g |
¥230.00 | 2024-04-15 | |
| Ambeed | A157777-5g |
Ethyl 1,3-benzothiazole-2-carboxylate |
32137-76-1 | 98% | 5g |
$12.0 | 2025-02-21 | |
| Ambeed | A157777-10g |
Ethyl 1,3-benzothiazole-2-carboxylate |
32137-76-1 | 98% | 10g |
$19.0 | 2025-02-21 | |
| Ambeed | A157777-25g |
Ethyl 1,3-benzothiazole-2-carboxylate |
32137-76-1 | 98% | 25g |
$23.0 | 2025-02-21 | |
| Ambeed | A157777-100g |
Ethyl 1,3-benzothiazole-2-carboxylate |
32137-76-1 | 98% | 100g |
$91.0 | 2025-02-21 |
Ethyl 1,3-benzothiazole-2-carboxylate Suppliers
Ethyl 1,3-benzothiazole-2-carboxylate Related Literature
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Benjamin L. Dick,Ashay Patel,Seth M. Cohen Chem. Sci. 2020 11 6907
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Parth Shah,Tejas M. Dhameliya,Rohit Bansal,Manesh Nautiyal,Damodara N. Kommi,Pradeep S. Jadhavar,Jonnalagadda Padma Sridevi,Perumal Yogeeswari,Dharmarajan Sriram,Asit K. Chakraborti Med. Chem. Commun. 2014 5 1489
Additional information on Ethyl 1,3-benzothiazole-2-carboxylate
Recent Advances in the Study of Ethyl 1,3-benzothiazole-2-carboxylate (CAS: 32137-76-1) in Chemical Biology and Pharmaceutical Research
Ethyl 1,3-benzothiazole-2-carboxylate (CAS: 32137-76-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzothiazole core and ester functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. The growing body of research underscores the importance of this compound in advancing medicinal chemistry and targeted drug design.
One of the most notable advancements in the study of Ethyl 1,3-benzothiazole-2-carboxylate is its role in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of computational docking and in vitro assays to identify the structural features responsible for this activity, paving the way for the design of next-generation antibiotics. These findings highlight the compound's potential in addressing the global challenge of antibiotic resistance.
In addition to its antimicrobial properties, Ethyl 1,3-benzothiazole-2-carboxylate has shown promise in anticancer research. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The study utilized high-throughput screening and molecular dynamics simulations to elucidate the mechanism of action, revealing that these derivatives inhibit key signaling pathways involved in tumor proliferation. These insights provide a foundation for further exploration of benzothiazole-based compounds as targeted cancer therapies.
The compound's utility extends to the field of anti-inflammatory drug development as well. Research published in European Journal of Medicinal Chemistry in 2024 identified Ethyl 1,3-benzothiazole-2-carboxylate derivatives as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases such as arthritis. The study employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy and reduce off-target effects. These results suggest that benzothiazole derivatives could serve as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its pharmacological applications, Ethyl 1,3-benzothiazole-2-carboxylate has also been investigated for its role in chemical biology. Recent work has explored its use as a fluorescent probe for detecting metal ions and reactive oxygen species (ROS) in cellular environments. A 2023 study in Analytical Chemistry demonstrated that the compound's benzothiazole core can be functionalized to create highly sensitive and selective sensors for zinc ions, which are critical in various physiological processes. This application underscores the compound's versatility beyond traditional drug development.
In conclusion, Ethyl 1,3-benzothiazole-2-carboxylate (CAS: 32137-76-1) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications—spanning antimicrobial, anticancer, and anti-inflammatory therapies—highlight its potential as a multifunctional scaffold. Future studies are expected to further refine its derivatives and explore new therapeutic avenues, solidifying its role in the advancement of modern medicine. Researchers and industry professionals should remain attuned to developments in this area, as they may yield transformative innovations in drug discovery and chemical biology.
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